3,5-Dichloro-4-methoxybenzoyl chloride
Overview
Description
3,5-Dichloro-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl3O2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 4-methoxybenzoyl chloride: One common method involves the chlorination of 4-methoxybenzoyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Direct chlorination of 4-methoxybenzoic acid: Another method involves the direct chlorination of 4-methoxybenzoic acid followed by conversion to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-methoxybenzoyl chloride often involves large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-4-methoxybenzoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms and the reactive benzoyl chloride group.
Hydrolysis: The compound can be hydrolyzed to form 3,5-dichloro-4-methoxybenzoic acid in the presence of water or aqueous base.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.
Thiols: Form thioesters, typically under anhydrous conditions to prevent hydrolysis.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Reagent in Chemical Reactions: Employed as a reagent in the preparation of more complex organic molecules.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Agrochemicals: Intermediate in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3,5-Dichlorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxybenzoyl chloride: Lacks the chlorine substituents, resulting in different reactivity and applications.
3,4-Dimethoxybenzoyl chloride: Contains two methoxy groups, leading to different electronic and steric properties.
Uniqueness: 3,5-Dichloro-4-methoxybenzoyl chloride is unique due to the combined presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group. This combination results in distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses .
Biological Activity
3,5-Dichloro-4-methoxybenzoyl chloride (CAS No. 29568-76-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two chlorine atoms and a methoxy group, contributing to its reactivity and biological properties. The compound is primarily used as a building block in organic synthesis and as an intermediate in pharmaceutical development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, potentially through the inhibition of specific enzymes involved in inflammatory pathways.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. This effect is likely mediated by its interaction with various molecular targets within the cell .
The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell signaling and proliferation by binding to their active sites, which prevents substrate binding and catalytic activity .
- Receptor Modulation : It can interact with cellular receptors involved in inflammatory and proliferative processes, thereby modulating their activity and influencing cell behavior.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of chlorinated benzoic acids, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Comparative Biological Activity Table
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDNQZKUVSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397026 | |
Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29568-76-1 | |
Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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